molecular formula C19H23N5O2S B070602 2-((4-(Diethylamino)phenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide CAS No. 186453-65-6

2-((4-(Diethylamino)phenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide

Cat. No. B070602
M. Wt: 385.5 g/mol
InChI Key: SDPFBEZJZAIWRO-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(Diethylamino)phenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide, commonly known as DDC, is a chemical compound that has been widely studied for its potential applications in scientific research. DDC is a thiosemicarbazone derivative, which means that it contains a sulfur atom and a carbonyl group. This compound has been found to have a variety of interesting properties, including anti-tumor and anti-viral activity, as well as the ability to chelate metal ions.

Mechanism Of Action

The mechanism of action of DDC is not fully understood, but it is thought to involve the chelation of metal ions, particularly iron. Iron is essential for the growth and proliferation of cancer cells, and DDC has been found to inhibit the activity of iron-dependent enzymes that are involved in tumor growth. DDC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-tumor activity, DDC has also been found to have a variety of other biochemical and physiological effects. This compound has been shown to have anti-viral activity against a number of different viruses, including HIV and hepatitis C. DDC has also been found to have anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of DDC is its relatively simple synthesis method and low cost. This makes it a useful compound for laboratory experiments and research. However, one limitation of DDC is its potential toxicity. This compound has been found to be cytotoxic, which means that it can be toxic to cells. This may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on DDC. One area of interest is in the development of new anti-cancer therapies based on this compound. Researchers are also interested in exploring the potential use of DDC for the treatment of viral infections and inflammatory diseases. Another area of research is in the development of new synthetic methods for DDC and related compounds. Overall, DDC is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of DDC involves the reaction of 4-nitrobenzaldehyde and diethylamine to form the Schiff base, which is then reacted with thiosemicarbazide to form the final product. The synthesis of DDC is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

DDC has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. DDC has been found to have anti-tumor activity against a variety of different cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of tumor cells in animal models.

properties

CAS RN

186453-65-6

Product Name

2-((4-(Diethylamino)phenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-nitrophenyl)methyl]thiourea

InChI

InChI=1S/C19H23N5O2S/c1-3-23(4-2)17-9-5-16(6-10-17)14-21-22-19(27)20-13-15-7-11-18(12-8-15)24(25)26/h5-12,14H,3-4,13H2,1-2H3,(H2,20,22,27)/b21-14+

InChI Key

SDPFBEZJZAIWRO-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-]

SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-]

synonyms

Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-n itrophenyl)methyl)-

Origin of Product

United States

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